![molecular formula C13H23N3O2 B2622775 (E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide CAS No. 2411336-76-8](/img/structure/B2622775.png)
(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide, commonly known as DMXAA, is a synthetic small molecule that has been a subject of interest in various scientific research studies. DMXAA has been found to possess anti-tumor activity and has been investigated as a potential anti-cancer agent.
Wirkmechanismus
DMXAA acts by selectively targeting tumor vasculature and inducing apoptosis in tumor cells. It has been found to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This results in the recruitment of immune cells to the tumor site, leading to tumor necrosis.
Biochemical and physiological effects:
DMXAA has been found to induce a range of biochemical and physiological effects. It has been shown to increase the production of pro-inflammatory cytokines, activate the immune system, and induce tumor necrosis. DMXAA has also been found to inhibit angiogenesis, the process by which tumors develop blood vessels to supply nutrients and oxygen.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research studies. DMXAA has also been found to be effective in inducing tumor necrosis in a range of cancer types. However, DMXAA has limitations in terms of its toxicity and side effects, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One potential area of investigation is the development of combination therapies using DMXAA and other anti-cancer agents. Another area of interest is the development of more potent and selective STING agonists that can be used in cancer therapy. Additionally, further studies are needed to investigate the potential use of DMXAA in other disease settings, such as infectious diseases and autoimmune disorders.
Synthesemethoden
The synthesis of DMXAA involves the reaction of 3-(dimethylamino)-1,2-propanediol with ethyl acrylate to form 3-(dimethylamino)-2-methyl-3-oxopropyl acrylate. This intermediate is then reacted with 1-methyl-5-pyrrolidinone to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor activity. It has been found to induce tumor necrosis by activating the immune system and promoting the production of pro-inflammatory cytokines. DMXAA has also been investigated for its potential use in combination therapy with other anti-cancer agents.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)8-4-5-12(17)14-7-6-11-9-13(18)16(3)10-11/h4-5,11H,6-10H2,1-3H3,(H,14,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLTNQDXYJFEN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(CC1=O)CCNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


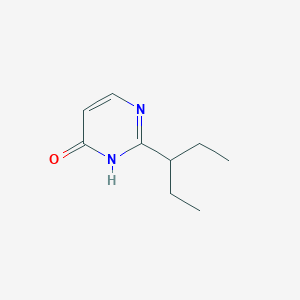
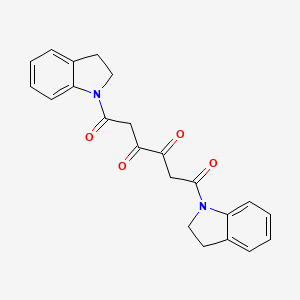
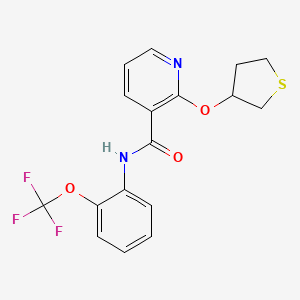
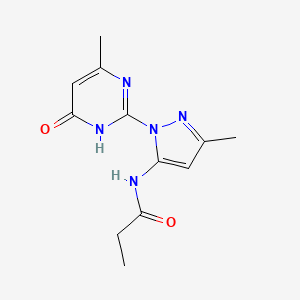
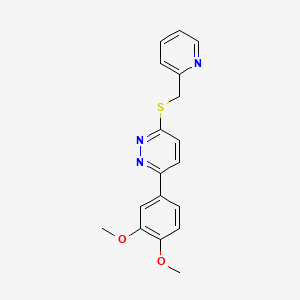
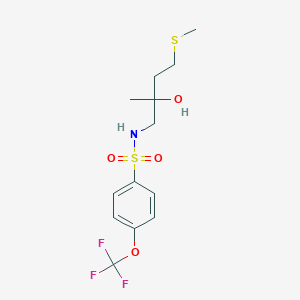
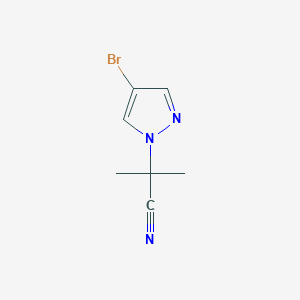

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)
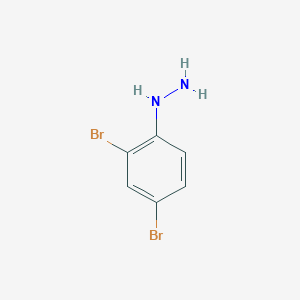
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622712.png)
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2622714.png)